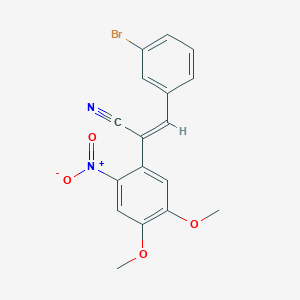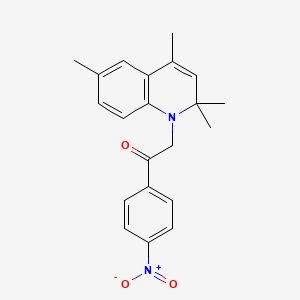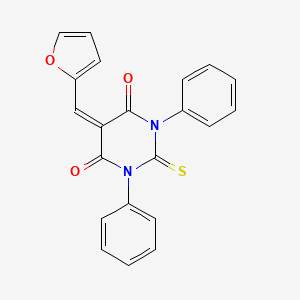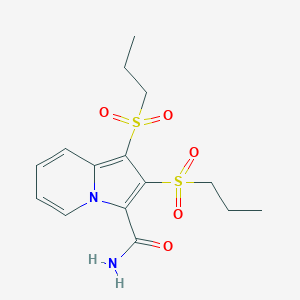![molecular formula C25H26N2O2 B3441388 N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide, commonly known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a small molecule that belongs to the class of benzamides and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
DMABN has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DMABN has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The exact mechanism of action of DMABN is not fully understood. However, it has been proposed that DMABN exerts its therapeutic effects by modulating various signaling pathways in the body. DMABN has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
DMABN has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of neurodegenerative diseases. DMABN has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be easily synthesized in large quantities. However, DMABN has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. DMABN can also have off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
For DMABN research include the development of more potent analogs, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the investigation of its effects in clinical trials.
Conclusion
DMABN is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases. It can be synthesized using a multistep reaction process and has several advantages for lab experiments. DMABN exerts its therapeutic effects by modulating various signaling pathways in the body, but its exact mechanism of action is not fully understood. Further research is needed to fully understand the potential of DMABN as a therapeutic agent.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(2,4,6-trimethylbenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-16-14-17(2)23(18(3)15-16)24(28)19-6-8-20(9-7-19)25(29)26-21-10-12-22(13-11-21)27(4)5/h6-15H,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQEYUNGBYEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![8,8,10,10-tetramethyl-2-(2-thienyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441323.png)
![2-(2-furyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3441328.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)


